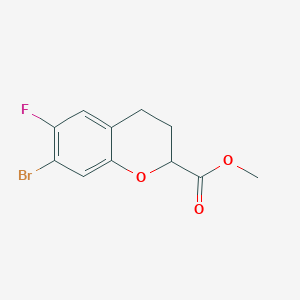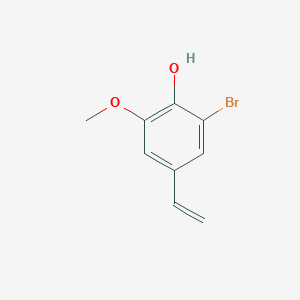
2-Bromo-4-ethenyl-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-ethenyl-6-methoxyphenol is an organic compound that belongs to the class of halophenols It is characterized by the presence of a bromine atom, an ethenyl group, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethenyl-6-methoxyphenol can be achieved through several methods. One common approach involves the bromination of 4-ethenyl-6-methoxyphenol using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous bromination processes. For example, the bromination of 4-ethenyl-6-methoxyphenol can be performed in a reactor where the reactants are accurately measured and mixed. The reaction mixture is maintained at a specific temperature to ensure complete bromination, followed by separation and purification of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethenyl-6-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of 2-substituted-4-ethenyl-6-methoxyphenol derivatives.
Oxidation: Formation of 2-bromo-4-ethenyl-6-methoxyquinone.
Reduction: Formation of 2-bromo-4-ethyl-6-methoxyphenol.
Scientific Research Applications
2-Bromo-4-ethenyl-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethenyl-6-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the phenol group play crucial roles in its reactivity. For instance, the compound can inhibit enzyme activity by binding to the active site, leading to the disruption of normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxyphenol: Similar structure but lacks the ethenyl group.
2-Bromo-4-methylphenol: Contains a methyl group instead of an ethenyl group.
2-Bromo-6-methoxyphenol: Similar but lacks the ethenyl group
Uniqueness
2-Bromo-4-ethenyl-6-methoxyphenol is unique due to the presence of the ethenyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
925222-97-5 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-4-ethenyl-6-methoxyphenol |
InChI |
InChI=1S/C9H9BrO2/c1-3-6-4-7(10)9(11)8(5-6)12-2/h3-5,11H,1H2,2H3 |
InChI Key |
GNKUTCJEUKKNRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


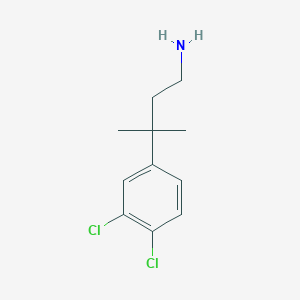
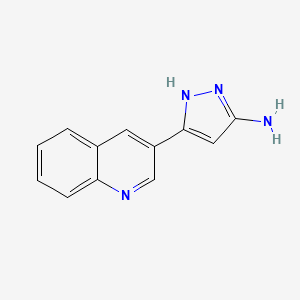
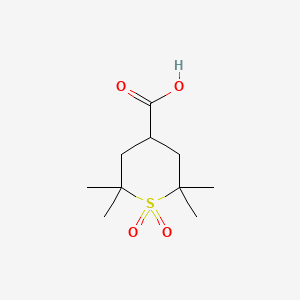
![N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride](/img/structure/B13608137.png)
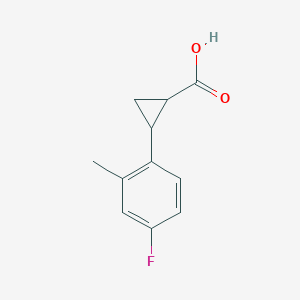
![4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13608154.png)
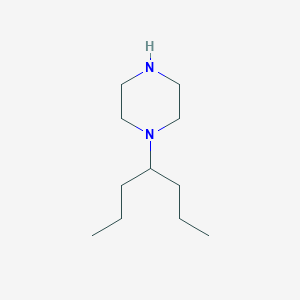

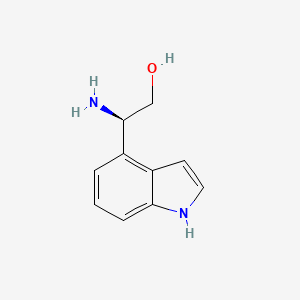
![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13608196.png)



